An In-depth Technical Guide to 3-Amino-5-(2-hydroxyphenyl)benzoic acid and a Closely Related Isomer
An In-depth Technical Guide to 3-Amino-5-(2-hydroxyphenyl)benzoic acid and a Closely Related Isomer
A Note to the Reader: This technical guide addresses the chemical structure and molecular weight of 3-Amino-5-(2-hydroxyphenyl)benzoic acid. It is important to note that a thorough search of scientific literature and chemical databases indicates that this specific isomer is not well-documented. Therefore, this guide will first define the theoretical structure and properties of the requested compound. Subsequently, it will provide a comprehensive overview of a closely related and well-characterized isomer, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) , for which experimental data and established synthetic protocols are available. This approach is intended to provide valuable and verifiable information to researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Part 1: The Target Molecule: 3-Amino-5-(2-hydroxyphenyl)benzoic acid
Based on its IUPAC nomenclature, the structure of 3-Amino-5-(2-hydroxyphenyl)benzoic acid is a biphenyl derivative with the following key features:
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A benzoic acid core.
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An amino group at the 3-position of the benzoic acid ring.
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A 2-hydroxyphenyl group attached to the 5-position of the benzoic acid ring.
Chemical Structure and Molecular Properties
The molecular formula for this compound is C₁₃H₁₁NO₃. The molecular weight can be calculated from the atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 3-Amino-5-(2-hydroxyphenyl)benzoic acid |
Due to the lack of experimental data, a unique CAS Registry Number for this specific isomer could not be identified.
Part 2: A Comprehensive Guide to a Well-Characterized Isomer: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
This section provides a detailed technical overview of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a significant intermediate in pharmaceutical synthesis.[1]
Chemical Identity and Molecular Characteristics
This isomer is a substituted biphenyl carboxylic acid with a distinct substitution pattern that imparts specific chemical properties.
| Identifier | Value | Source |
| CAS Number | 376592-93-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 229.23 g/mol | [1][2][3] |
| IUPAC Name | 3-(3-amino-2-hydroxyphenyl)benzoic acid | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O | [2] |
| InChI Key | ZXLYSSHNDUXXIN-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The following table summarizes some of the known and predicted physicochemical properties of this compound.
| Property | Value | Notes |
| Melting Point | 222 °C (decomposition) | [1] |
| Boiling Point | 474.8 ± 45.0 °C | Predicted |
| pKa | 3.99 ± 0.10 | Predicted |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |
Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
A common and effective method for the synthesis of this class of biphenyl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. A patented synthetic route involves the coupling of a protected aminophenol derivative with a carboxyphenylboronic acid, followed by deprotection.[4]
A general representation of a synthetic pathway is outlined below.
Experimental Workflow: Suzuki Coupling Approach
Caption: A generalized workflow for the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid via a Suzuki coupling reaction.
Detailed Protocol:
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Preparation of the Aryl Halide Component: Starting with 2-bromo-6-nitrophenol, the nitro group is first reduced to an amino group, for example, using iron powder in the presence of an acid.[4]
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Protection of the Amino Group: The resulting aminophenol is then protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent coupling step.
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Suzuki Coupling Reaction: The protected bromo-aminophenol is reacted with 3-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate) in a suitable solvent system such as aqueous tetrahydrofuran.[4] The reaction mixture is typically heated to reflux to ensure completion.[4]
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Deprotection and Isolation: Following the coupling reaction, the protecting group is removed from the amino group, often by treatment with a strong acid like trifluoroacetic acid. The final product is then isolated and purified, for example, by adjusting the pH to precipitate the product, followed by filtration and washing.[1]
Applications and Research Significance
Substituted biphenyl carboxylic acids are a class of compounds with significant interest in medicinal chemistry and materials science. The presence of amino, hydroxyl, and carboxylic acid functional groups on a biphenyl scaffold provides multiple points for further chemical modification and interaction with biological targets.
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Pharmaceutical Intermediates: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[4]
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Drug Discovery: The biphenyl moiety is a common structural motif in many biologically active compounds. The functional groups on this particular isomer make it a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.
Part 3: Another Related Isomer: 3-Amino-5-hydroxybenzoic acid
For the sake of completeness, it is worth noting that the compound 3-Amino-5-hydroxybenzoic acid (CAS 76045-71-1) was also frequently identified during the literature search.[5][6][7] This is a monocyclic aromatic compound and is structurally distinct from the biphenyl structure of the user's query. It is a known natural product and serves as a biosynthetic precursor to certain antibiotics.[6][8]
| Identifier | Value | Source |
| CAS Number | 76045-71-1 | [5][6] |
| Molecular Formula | C₇H₇NO₃ | [5][6] |
| Molecular Weight | 153.14 g/mol | [5] |
| IUPAC Name | 3-amino-5-hydroxybenzoic acid | [5] |
This information is provided to aid in distinguishing between these related but different chemical entities.
References
-
PubChem. 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-(3-Amino-2-hydroxyphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Capot Chemical. 376592-93-7 | 3-(3-amino-2-hydroxyphenyl)benzoic acid. [Link]
- Kibby, J. J., & Rickards, R. W. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. The Journal of antibiotics, 34(5), 605–607.
- Google Patents. (2016). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (CN105801444A).
Sources
- 1. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 2. 3-(3-Amino-2-hydroxyphenyl)benzoic acid | C13H11NO3 | CID 11492332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 376592-93-7 | 3-(3-amino-2-hydroxyphenyl)benzoic acid - Capot Chemical [capotchem.com]
- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
